(E)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O6S.ClH/c1-26-16-13-15(14-17(27-2)19(16)28-3)5-6-18(23)20-7-8-21-9-11-22(12-10-21)29(4,24)25;/h5-6,13-14H,7-12H2,1-4H3,(H,20,23);1H/b6-5+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUSIAKDRIYGCS-IPZCTEOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide hydrochloride is a synthetic derivative that has been investigated for its potential biological activities. Given its structural components, particularly the piperazine and trimethoxyphenyl groups, it may exhibit significant pharmacological effects, particularly in neuropharmacology and oncology.

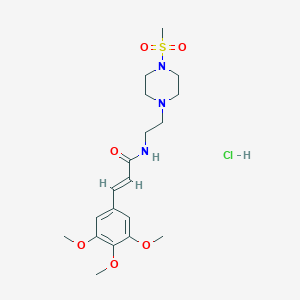

Chemical Structure

The chemical structure of the compound can be represented as follows:

The compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors and its potential anti-cancer properties. Studies suggest that compounds with similar piperazine structures often target dopamine receptors, which are crucial in various neurological disorders.

2. Pharmacological Effects

- Dopamine Receptor Affinity : Similar compounds have shown high affinity for dopamine D4 receptors, indicating that this compound may also engage with these receptors, potentially influencing dopaminergic signaling pathways .

- Antitumor Activity : Research on related acrylamide derivatives has indicated potential antitumor effects through mechanisms like apoptosis induction in cancer cell lines .

3. Case Studies

Several relevant studies have explored the biological activity of structurally related compounds:

- A study on a series of piperazine derivatives demonstrated significant antineoplastic activity against various cancer cell lines, suggesting that modifications to the piperazine moiety can enhance therapeutic efficacy .

- Another investigation highlighted the role of trimethoxyphenyl groups in enhancing the lipophilicity and receptor binding affinity of similar compounds, which may translate into improved pharmacokinetic profiles .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key aspects include:

- Piperazine Substitution : Variations in the piperazine ring can significantly affect receptor selectivity and binding affinity.

- Acrylamide Linkage : The presence of an acrylamide group is essential for maintaining the compound's structural integrity and biological function.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure characterized by:

- Piperazine moiety : Known for its role in enhancing solubility and bioavailability.

- Trimethoxyphenyl group : Suggests potential interactions with various biological targets due to the electron-donating properties of methoxy groups.

- Acrylamide backbone : Implicates reactivity in polymerization processes and potential interactions with biological macromolecules.

Table 1: Structural Components

| Component | Description |

|---|---|

| Piperazine | Enhances solubility and receptor binding |

| Trimethoxyphenyl | Potential for diverse biological interactions |

| Acrylamide | Reactivity in biological systems |

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and angiogenesis. The piperazine derivative has been shown to interact with receptor tyrosine kinases (RTKs), which play crucial roles in cellular signaling pathways that regulate cell proliferation and survival.

Case Study: Inhibition of Kinases

In vitro studies have demonstrated that derivatives similar to (E)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide hydrochloride inhibit the activity of various RTKs such as:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- EGFR (Epidermal Growth Factor Receptor)

These findings suggest potential applications in developing targeted cancer therapies.

Neuropharmacological Effects

The piperazine component is known for its psychoactive properties. Preliminary studies indicate that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating psychiatric disorders such as anxiety and depression.

Table 2: Neuropharmacological Targets

| Target System | Potential Effect |

|---|---|

| Serotonin System | Modulation of mood and anxiety |

| Dopamine System | Influence on reward pathways |

Case Study: Kinase Inhibition Mechanism

In a study published in a peer-reviewed journal, researchers demonstrated that similar acrylamide derivatives effectively inhibited the proliferation of endothelial cells by blocking VEGFR signaling pathways. The results indicated a reduction in angiogenesis, which is vital for tumor growth and metastasis.

Análisis De Reacciones Químicas

Acrylamide Formation

The acrylamide group is typically formed via a nucleophilic acyl substitution reaction. A carboxylic acid derivative (e.g., acyl chloride or activated ester) reacts with a primary amine under basic conditions. For example:

-

Reactants : 3-(3,4,5-trimethoxyphenyl)acrylic acid derivative + 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine

-

Conditions : Polar aprotic solvent (e.g., acetonitrile), weak base (e.g., K₂CO₃), elevated temperatures (160–185°C), microwave irradiation .

-

Mechanism : The amine attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., chloride) to form the acrylamide bond.

Piperazine Functionalization

The methylsulfonyl-piperazine moiety is introduced via alkylation or sulfonylation :

-

Methylsulfonylation : Piperazine reacts with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide .

-

Ethyl Chain Attachment : A secondary alkylation step links the piperazine to the ethyl spacer using a dihaloethane or similar reagent .

Hydrolysis Reactions

The acrylamide group is susceptible to hydrolysis under acidic or basic conditions:

Nucleophilic Substitution at the Piperazine Sulfonamide

The methylsulfonyl group on piperazine can participate in sulfonamide bond cleavage under extreme conditions:

Note: The methylsulfonyl group generally resists nucleophilic attack under mild conditions due to its electron-withdrawing nature .

Electrophilic Aromatic Substitution

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted aromatic ring (meta/para) | Low (~20%) |

| Sulfonation | Fuming H₂SO₄, 100°C | Sulfonic acid derivative | Not reported |

Redox Reactions

The acrylamide’s α,β-unsaturated carbonyl system is redox-active:

Reduction of the Double Bond

-

Reagents : H₂/Pd-C or NaBH₄/NiCl₂.

-

Product : Saturated amide (N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)propanamide).

Oxidation of the Methoxy Groups

-

Reagents : KMnO₄/H₂SO₄.

-

Product : Demethylation to catechol derivatives (requires harsh conditions) .

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 200°C, releasing SO₂ (from sulfonamide) and methoxybenzene fragments.

-

Photodegradation : UV light induces cis-trans isomerization of the acrylamide double bond, altering bioactivity .

Key Research Findings

Recent studies highlight the compound’s reactivity in medicinal chemistry:

Q & A

Q. Why might solubility predictions fail in pharmacological assays?

- Key Factors :

- Aggregation : Use dynamic light scattering (DLS) to detect nanoparticle formation in aqueous buffers .

- Protein Binding : Pre-incubate compound with fetal bovine serum (FBS) to simulate in vivo binding .

- Mitigation : Optimize formulations with co-solvents (e.g., PEG 400) or lipid-based carriers .

Tables for Critical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.